5-bromo-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone
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Description
5-bromo-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone, also known as 5-Br-Phenoxy-2-Methyl-3-Pyridazinone, is an organic compound with a unique structure and a variety of uses in scientific research. It is a colorless solid that can be synthesized from a variety of starting materials, and is used for a variety of purposes, including as a drug target and a reagent in organic chemistry.
Scientific Research Applications
Synthesis of Derivatives : A study by Soliman & El-Sakka (2011) detailed the synthesis of various derivatives of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone. This research is important for understanding the structural variations and synthesis methods of related compounds (Soliman & El-Sakka, 2011).
Biological Activity and Fungicidal Properties : Liu Wei-dong & Southern (2005) synthesized novel methyl N-methoxy-N-[2-substituent-4-chloro-3(2H)-pyridazinone-5-yl-oxymethyl (or mercaptomethyl) phenyl]carbamates, demonstrating some compounds' fungicidal activities against various pathogens (Liu Wei-dong & Southern, 2005).
Analgesic and Anti-inflammatory Potential : Takaya et al. (1979) explored the analgesic and anti-inflammatory activities of various pyridazinone derivatives, identifying 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone as a potent agent in this regard (Takaya et al., 1979).
α1-Antagonist Activity : Strappaghetti, Barbaro, & Marucci (2000) reported on the synthesis and evaluation of 4-chloro-5-{4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl}-3(2H)-pyridazinone derivatives, noting their blocking activity on α-adrenoceptors (Strappaghetti, Barbaro, & Marucci, 2000).
Pharmacokinetic Studies : Research by Hayashi et al. (1978) on the metabolism of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone in rabbits revealed various metabolites and their pharmacological activities (Hayashi et al., 1978).
Spectroscopic Analysis and DFT Studies : Dede, Avcı, & Bahçelī (2018) conducted a comprehensive study on 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone using spectroscopic techniques and DFT/HSEH1PBE method, providing insights into its molecular structure and properties (Dede, Avcı, & Bahçelī, 2018).
Chromatographic Methods for Analysis : Výboh, Michálek, Šustek, & Bátora (1974) developed chromatographic methods for the determination of 5-amino-4-chloro-2-phenyl-3(2H)pyridazinone, contributing to analytical chemistry applications (Výboh, Michálek, Šustek, & Bátora, 1974).
properties
IUPAC Name |
5-bromo-4-(4-methoxyphenoxy)-2-(4-methylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-12-3-5-13(6-4-12)21-18(22)17(16(19)11-20-21)24-15-9-7-14(23-2)8-10-15/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAGHCYADNPQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)OC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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